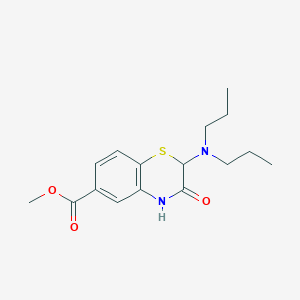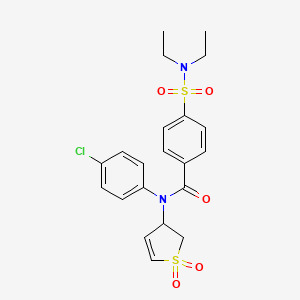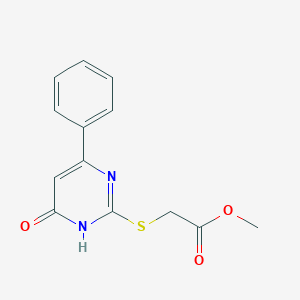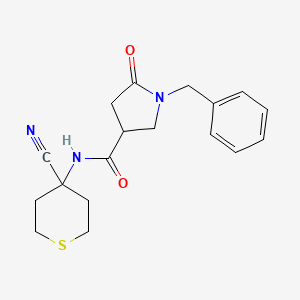![molecular formula C20H19F3N2O2S B2604774 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-08-3](/img/structure/B2604774.png)
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a synthetic compound that is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential benefits and limitations for laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide' involves the reaction of 1-propyl-3-indolethiol with 4-(trifluoromethoxy)benzoyl chloride followed by reaction with N-(2-bromoethyl)acetamide.
Starting Materials
1-propyl-3-indolethiol, 4-(trifluoromethoxy)benzoyl chloride, N-(2-bromoethyl)acetamide
Reaction
1. 1-propyl-3-indolethiol is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form 2-(1-propylindol-3-yl)sulfanyl-4-(trifluoromethoxy)benzoic acid., 2. The resulting acid is then reacted with N-(2-bromoethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide.
作用機序
The mechanism of action of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory cytokines. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, it has been found to interact with specific receptors in the brain, which may contribute to its potential in the treatment of neurological disorders.
生化学的および生理学的効果
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. It also exhibits antioxidant activity, which may protect cells from oxidative damage. Additionally, it has been found to inhibit the growth of cancer cells, which may contribute to its potential in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potential in the treatment of various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activity, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity at higher concentrations, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the research of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide. One direction is to investigate its potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, as well as its potential interactions with other compounds. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for clinical use.
科学的研究の応用
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various scientific research applications. It is commonly used in studies related to the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-2-11-25-12-18(16-5-3-4-6-17(16)25)28-13-19(26)24-14-7-9-15(10-8-14)27-20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNHYGAVGSMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

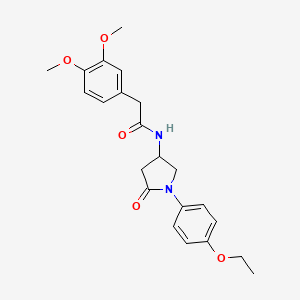
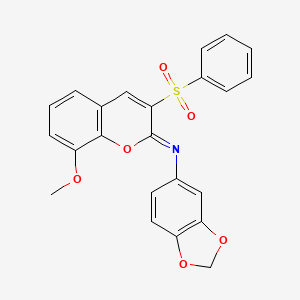
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)
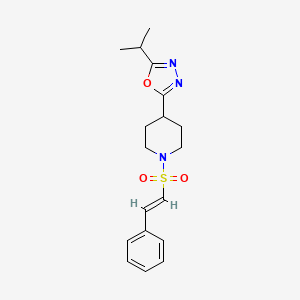
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
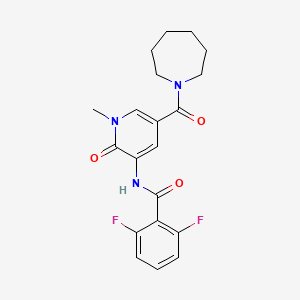
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)
